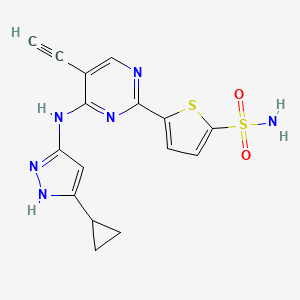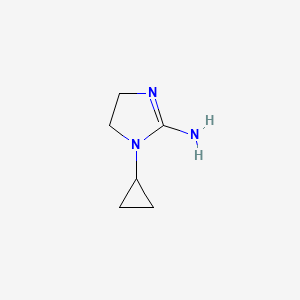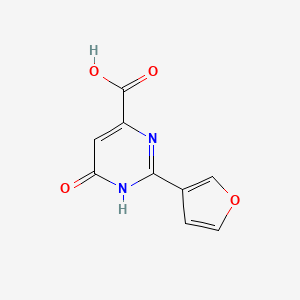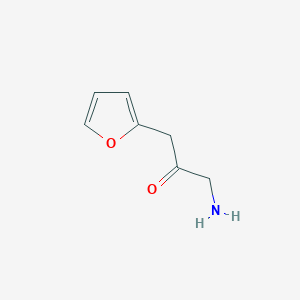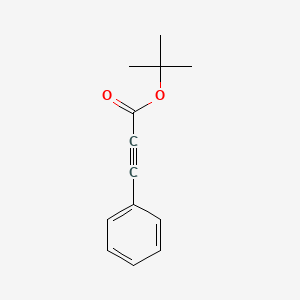
tert-Butyl 3-phenylpropiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-phenylpropiolate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-phenylpropiolate moiety. This compound is used as an intermediate in the synthesis of various organic molecules, including heterocycles, alkaloids, and unsaturated amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-phenylpropiolate can be synthesized through the esterification of 3-phenylpropiolic acid with tert-butyl alcohol. The reaction is typically catalyzed by a copper(I) catalyst under ligand-free conditions. The reaction mixture is stirred for several hours, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional steps such as solvent extraction and recrystallization to further purify the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-phenylpropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl 3-phenylpropiolate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-butyl 3-phenylpropiolate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. It can also participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl propiolate: Similar in structure but lacks the phenyl group.
Benzyl 3-phenylpropiolate: Similar but has a benzyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl 3-phenylpropiolate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
PXJDPDIARGPKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)


![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
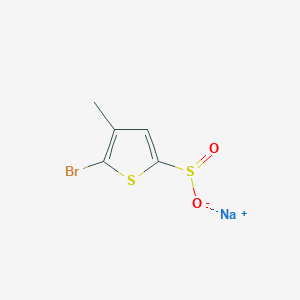
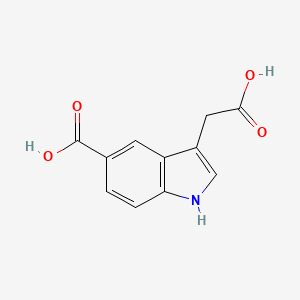
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)

